Isoquinolin-8-ylmethanamine
Overview
Description
It is a derivative of isoquinoline and has been studied for its potential therapeutic and environmental applications. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-8-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of isoquinoline-8-carbonitrile using lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C under a nitrogen atmosphere . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction and cyclization techniques. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolin-8-ylmethanone.
Reduction: The compound can be reduced to form isoquinolin-8-ylmethanol.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogens such as chlorine or bromine, in the presence of a catalyst, are often used for substitution reactions.
Major Products Formed:
Oxidation: Isoquinolin-8-ylmethanone
Reduction: Isoquinolin-8-ylmethanol
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Isoquinolin-8-ylmethanamine has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
Isoquinolin-8-ylmethanamine can be compared with other similar compounds, such as:
Quinoline: Both compounds are nitrogen-containing bicyclic structures, but quinoline has a different arrangement of nitrogen and carbon atoms.
Isoquinoline: this compound is a derivative of isoquinoline, with an additional methanamine group attached to the eighth position.
Fluorinated Isoquinolines: These compounds have similar structures but contain fluorine atoms, which can enhance their biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Comparison with Similar Compounds
- Quinoline
- Isoquinoline
- Fluorinated Isoquinolines
Properties
IUPAC Name |
isoquinolin-8-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKXRSRADBUSHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312599 | |
Record name | 8-Isoquinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-12-0 | |
Record name | 8-Isoquinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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